molecular formula C16H21N5O B12113379 (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone

Cat. No.: B12113379
M. Wt: 299.37 g/mol
InChI Key: FURCQDWTOXYTNN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone involves several steps. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The goal is to produce the compound efficiently while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone involves its interaction with orexin receptors in the brain. By inhibiting the excitatory neuropeptides orexins A and B, the compound reduces wakefulness and promotes sleep . This inhibition occurs through binding to the orexin receptors, blocking their activity and preventing the downstream signaling pathways that lead to wakefulness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone is unique due to its specific substitution pattern and its dual orexin receptor antagonistic activity. This makes it particularly effective in promoting sleep without the adverse effects commonly associated with other sleep aids. Its improved pharmacokinetics and in vivo efficacy further distinguish it from similar compounds .

Properties

IUPAC Name

(7-methyl-1,4-diazepan-1-yl)-[5-methyl-2-(triazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-12-3-4-15(21-18-7-8-19-21)14(11-12)16(22)20-10-9-17-6-5-13(20)2/h3-4,7-8,11,13,17H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURCQDWTOXYTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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